(2R)-Hydroxy Sertraline is a derivative of Sertraline, a selective serotonin reuptake inhibitor primarily used as an antidepressant. This compound is notable for its potential pharmacological effects and its role in the treatment of various anxiety-related disorders. As a chiral molecule, (2R)-Hydroxy Sertraline exhibits specific stereochemistry that may influence its biological activity and therapeutic efficacy.
The primary source of (2R)-Hydroxy Sertraline is through the metabolic conversion of Sertraline in the body, where it may act as an active metabolite. The synthesis and characterization of (2R)-Hydroxy Sertraline can also be achieved through various synthetic pathways in laboratory settings.
(2R)-Hydroxy Sertraline falls under the classification of organic compounds, specifically as a secondary alcohol and an amine. It is chemically related to the class of compounds known as tetralins, which are bicyclic aromatic hydrocarbons.
The synthesis of (2R)-Hydroxy Sertraline can be achieved through several methods, often involving the reduction of ketones or aldehydes. One common approach involves the use of borane or lithium aluminum hydride as reducing agents to convert the corresponding carbonyl group into a hydroxyl group.
Technical Details:
The molecular structure of (2R)-Hydroxy Sertraline can be represented by the following chemical formula: . Its structure features a hydroxyl group (-OH) attached to the second carbon of the naphthalene ring system, which significantly influences its properties and interactions.
(2R)-Hydroxy Sertraline participates in various chemical reactions, particularly those involving hydroxylation or further functionalization.
Technical Details:
The mechanism of action for (2R)-Hydroxy Sertraline is closely related to that of its parent compound, Sertraline. It primarily functions as a selective serotonin reuptake inhibitor.
Studies have shown that (2R)-Hydroxy Sertraline retains significant activity at serotonin receptors, although its potency compared to Sertraline may vary due to structural differences.
(2R)-Hydroxy Sertraline is primarily researched for its potential therapeutic applications in treating mood disorders. Its role as an active metabolite may provide insights into personalized medicine approaches for patients who metabolize Sertraline differently.
Research Areas:
(2R)-Hydroxy Sertraline (Chemical Formula: C₁₇H₁₇Cl₂NO, Molecular Weight: 322.23 g/mol) is a chiral monohydroxylated metabolite of the antidepressant sertraline. Its core structure retains the cis-(1S,4S) absolute configuration at the tetralin ring system characteristic of the parent drug, but features an additional stereogenic center at the C2 position due to hydroxylation [7] [10]. The R-configuration at this hydroxy-bearing carbon defines the (1S,2R,4S) stereochemistry of this specific diastereomer. Crystallographic analyses of related sertraline structures reveal that the dichlorophenyl and naphthalene rings adopt orthogonal spatial arrangements, with the newly introduced hydroxyl group influencing molecular polarity and hydrogen-bonding capacity [7].
Table 1: Stereochemical Features of (2R)-Hydroxy Sertraline
Stereogenic Center | Configuration | Structural Impact |
---|---|---|
C1 (Tetralin) | S | Maintains parent drug's bioactive conformation |
C2 (Hydroxylation site) | R | Introduces axial chirality; increases polarity |
C4 (Tetralin) | S | Preserves sertraline's cis-ring junction |
The existence of this diastereomer alongside its (2S)-epimer (collectively termed α-hydroxy sertraline) has been confirmed through chiral chromatographic separation techniques. These stereoisomers exhibit distinct physicochemical behaviors despite identical atomic connectivity, underscoring the significance of stereochemistry in their biological interactions [10].
The introduction of a polar hydroxy group at C2 significantly alters sertraline's physicochemical profile:
Solubility: (2R)-Hydroxy Sertraline demonstrates markedly enhanced aqueous solubility (>4 mg/mL) compared to the parent sertraline base (0.002 mg/mL). This improvement arises from the hydroxyl group's capacity for hydrogen bonding with water molecules and increased molecular polarity. Protonation of the amine group under physiological pH further enhances solubility through salt formation [7] [4].
pKa: The aliphatic secondary amine remains the primary ionizable group, with a measured pKa of approximately 9.16. This value is consistent with sertraline's pKa, indicating minimal electronic influence from the C2 hydroxylation on amine basicity. Consequently, at physiological pH (7.4), >98% of the molecule exists in the protonated (cationic) form [7].
Lipophilicity: Experimental log P values for (2R)-Hydroxy Sertraline range from 2.8-3.2, representing a reduction of approximately 1 log unit compared to sertraline (log P 4.30). This decreased hydrophobicity directly results from the hydroxyl group's polarity and impacts membrane permeability and protein binding characteristics [4] [7].
Table 2: Comparative Physicochemical Properties
Property | (2R)-Hydroxy Sertraline | Sertraline | Desmethylsertraline |
---|---|---|---|
Molecular Formula | C₁₇H₁₇Cl₂NO | C₁₇H₁₇Cl₂N | C₁₆H₁₅Cl₂N |
Molecular Weight (g/mol) | 322.23 | 306.23 | 292.20 |
Calculated log P | 2.8-3.2 | 4.30 | 3.9 |
Aqueous Solubility (mg/mL) | >4 | 0.002 | 0.15 |
Dominant pKa | ~9.16 (amine) | 9.16 (amine) | ~9.0 (amine) |
Protein Binding (%) | Not fully characterized | 98-99% | ~98% |
(2R)-Hydroxy Sertraline belongs to a biotransformation pathway network derived from sertraline:
Sertraline Ketone (4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone): The deaminated oxidation product of α-hydroxy sertraline features a carbonyl at C1 and lacks the amine moiety. This metabolite is pharmacologically inert [10].
Enzymatic Formation: Kinetic studies using recombinant enzymes demonstrate that (2R)-Hydroxy Sertraline formation involves multiple enzymes, with CYP3A4 and CYP2C19 contributing significantly at therapeutic sertraline concentrations. Monoamine oxidases (MAO-A/B) provide a minor oxidative pathway, representing a rare example of non-CYP mediated phase I metabolism for an SSRI [9].
Table 3: Enzymes Involved in Sertraline Metabolite Formation
Metabolite | Primary Formation Enzymes | Reaction Type |
---|---|---|
Desmethylsertraline | CYP2B6, CYP2C19, CYP2C9, CYP3A4, CYP2D6 | N-Demethylation |
(2R)-Hydroxy Sertraline | CYP3A4, CYP2C19, MAO-A, MAO-B | Aliphatic hydroxylation |
Sertraline Ketone | Spontaneous oxidation of α-hydroxy metabolites | Deamination/oxidation |
Sertraline glucuronide | UGT1A3, UGT1A6, UGT2B4, UGT2B7 | N-Carbamoyl glucuronidation |
Figure 1: Metabolic Relationships Among Sertraline Derivatives
Sertraline │ ├── N-Demethylation ──────────> Desmethylsertraline │ ├── C2 Hydroxylation ─────────> (2R/S)-Hydroxy Sertraline ──> Spontaneous ──> Sertraline Ketone │ └── Direct Glucuronidation ───> Sertraline carbamoyl-O-glucuronide
The collective metabolic transformations represent detoxification processes, converting the lipophilic parent compound into more water-soluble derivatives (like (2R)-Hydroxy Sertraline) that facilitate renal and biliary elimination. While sertraline and desmethylsertraline exhibit significant pharmacological activity, hydroxylated metabolites including the (2R)-diastereomer are considered largely inactive at therapeutic targets like the serotonin transporter [2] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5